Benzoyl isocyanate, 2-(trifluoromethyl)-
Description
Contextualizing Isocyanates as Versatile Synthetic Intermediates
Isocyanates are a class of organic compounds characterized by the functional group R−N=C=O. This moiety makes them highly reactive electrophiles, susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. This inherent reactivity positions isocyanates as exceptionally versatile intermediates in organic synthesis. rsc.org They are crucial building blocks in the production of a vast array of materials and complex molecules, from polyurethane polymers to pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The synthesis of isocyanates can be achieved through several methods, with the phosgenation of amines being a common industrial route, although safer, phosgene-free alternatives are increasingly sought. rsc.org
The Significance of Acyl Isocyanates in Organic Synthesis
Acyl isocyanates, which feature a carbonyl group attached to the isocyanate nitrogen (R-C(O)-N=C=O), represent a particularly reactive subset of isocyanates. The presence of the electron-withdrawing acyl group enhances the electrophilicity of the isocyanate carbon, making them potent acylating and carbamoylating agents. They readily react with nucleophiles to form stable products like N-acyl ureas (from amines) and N-acyl carbamates (from alcohols).
A significant application of acyl isocyanates is in cycloaddition reactions. They can participate in [2+2], [3+2], and [4+2] cycloadditions with various unsaturated partners. researchgate.netmdpi.com For instance, their reaction with alkenes can yield β-lactam rings, which are core structures in many antibiotic drugs. The reactivity and regioselectivity of these cycloadditions are influenced by the electronic nature of both the acyl isocyanate and the reacting partner.
Distinctive Features and Research Interest in Fluorinated Aromatic Acyl Isocyanates
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity often increases the metabolic stability and lipophilicity of a compound, which are desirable traits for pharmaceuticals and agrochemicals. numberanalytics.com
In the context of aromatic acyl isocyanates, the presence of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, is of particular interest. A CF3 group on the aromatic ring significantly increases the electrophilicity of both the isocyanate and the acyl carbon atoms. This heightened reactivity can lead to faster reaction rates and may influence the regioselectivity of cycloaddition reactions. acs.org Fluorinated compounds are integral to materials science, finding use in products like high-stability polymers and lubricating oils. numberanalytics.comnih.gov The unique properties imparted by fluorine make these compounds a focal point of research for developing novel materials and bioactive molecules. numberanalytics.comresearchgate.net
Overview of Research Trajectories for 2-(Trifluoromethyl)benzoyl Isocyanate
While specific, in-depth research on 2-(trifluoromethyl)benzoyl isocyanate is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on related compounds. The primary interest in this molecule would lie in its potential as a highly reactive building block for the synthesis of complex heterocyclic structures and functionalized molecules.
Key research directions would likely include:
Synthesis: Development of efficient and safe synthetic routes. A probable pathway involves the reaction of 2-(trifluoromethyl)benzamide (B1329304) with oxalyl chloride or a similar reagent. The synthesis of the 2-(trifluoromethyl)benzamide precursor itself is an area of active research, with various methods being explored to improve yield and environmental safety. google.com
Reactivity Studies: Investigation of its reactions with various nucleophiles to synthesize novel N-acyl ureas and carbamates. These products could be screened for biological activity.
Cycloaddition Chemistry: Exploring its utility in [2+2], [3+2], and other cycloaddition reactions to construct fluorinated heterocyclic scaffolds. rsc.org The electron-deficient nature of the molecule is expected to make it a potent dienophile or dipolarophile.
Applications in Medicinal and Agrochemical Chemistry: Leveraging the trifluoromethyl group to create new drug candidates or pesticides with enhanced properties. The structural motif is found in numerous bioactive compounds. nih.gov
Scope and Objectives of the Academic Review
This review aims to provide a focused scientific overview of the chemical compound 2-(trifluoromethyl)benzoyl isocyanate. By examining the fundamental chemistry of isocyanates, the specific characteristics of acyl isocyanates, and the influence of fluorine substitution, this article will contextualize the potential significance and research avenues for this particular molecule. The objective is to outline its likely synthetic pathways, predict its reactivity based on established principles of organic chemistry, and highlight its potential applications as a synthetic intermediate, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. The review will draw upon existing literature for structurally related compounds to build a comprehensive profile of 2-(trifluoromethyl)benzoyl isocyanate.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4F3NO2 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)benzoyl isocyanate |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-4-2-1-3-6(7)8(15)13-5-14/h1-4H |
InChI Key |
MZJVZOBBPYPIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trifluoromethyl Benzoyl Isocyanate
Phosgene-Based Synthetic Pathways to Acyl Isocyanates
Phosgene (B1210022) and its derivatives have historically been the reagents of choice for the synthesis of isocyanates. These methods are generally efficient and high-yielding, but the extreme toxicity of phosgene necessitates stringent safety precautions.
Synthesis from 2-(Trifluoromethyl)benzoyl Chloride and Inorganic Cyanates
A direct method for the preparation of 2-(trifluoromethyl)benzoyl isocyanate involves the reaction of 2-(trifluoromethyl)benzoyl chloride with an inorganic cyanate (B1221674), such as sodium cyanate. This reaction is often facilitated by a catalyst to improve yield and selectivity.
A patented method describes the synthesis of substituted benzoyl isocyanates, including those with a trifluoromethyl group, using a composite catalyst system. google.com This system comprises a Lewis acid (such as zinc chloride, ferric trichloride, or aluminum trichloride) and p-toluenesulfonic acid. The reaction is typically carried out in an organic solvent, where the substituted benzoyl chloride is added dropwise to a mixture of the cyanate and the catalyst at a temperature of 40-60 °C. google.com The use of this composite catalyst is reported to inhibit the formation of the benzonitrile (B105546) side product, thereby improving the selectivity and yield of the desired isocyanate. google.com
Table 1: Catalyst System for the Synthesis of Substituted Benzoyl Isocyanates
| Catalyst Component | Molar Ratio (to Benzoyl Chloride) |
|---|---|
| Lewis Acid | 0.05-0.5 : 1 |
| p-Toluenesulfonic Acid | Weight ratio to Lewis acid of 2:1-0.5 |
Data sourced from patent CN111004150B google.com
Reactions with Trichloroacetyl Isocyanate and Related Precursors
Trichloroacetyl isocyanate is a reactive reagent that can be used for the synthesis of other isocyanates. sigmaaldrich.comanshulchemicals.comchemscene.com While direct synthesis of 2-(trifluoromethyl)benzoyl isocyanate from a corresponding precursor using trichloroacetyl isocyanate is not extensively detailed in readily available literature, the general reactivity of trichloroacetyl isocyanate suggests a potential pathway. It is often used as an in situ derivatizing agent for alcohols, phenols, and amines. sigmaaldrich.com The reaction of trichloroacetyl isocyanate with a suitable precursor, such as 2-(trifluoromethyl)benzamide (B1329304), could potentially lead to the formation of the desired isocyanate, although this specific transformation requires further investigation.
Phosgene-Free and Green Chemistry Approaches
Growing concerns over the hazards associated with phosgene have spurred the development of safer, more environmentally friendly methods for isocyanate synthesis. These "phosgene-free" routes often employ alternative reagents and catalytic systems. researchgate.netnwo.nlgoogle.com
Synthesis from Carbamoyl (B1232498) Chlorides and Thermally Induced Isocyanate Formation
The thermal decomposition of carbamoyl chlorides, which can be prepared from the corresponding amine and a phosgene equivalent, is a known method for isocyanate synthesis. google.com In the context of 2-(trifluoromethyl)benzoyl isocyanate, this would involve the preparation of 2-(trifluoromethyl)benzoyl carbamoyl chloride. Subsequent heating of this intermediate would lead to the elimination of hydrogen chloride and the formation of the target isocyanate. The thermal stability of the carbamoyl chloride and the required decomposition temperature are critical parameters in this process. While the general principle is established, specific conditions and yields for the thermal decomposition of 2-(trifluoromethyl)benzoyl carbamoyl chloride are not widely reported.
A related approach involves the reaction of a carboxamide with oxalyl chloride to generate the acyl isocyanate. A patent describes the preparation of various acyl isocyanates by reacting the corresponding carboxamide hydrohalide or sulfate (B86663) salt with oxalyl chloride, followed by heating. google.com This method could potentially be applied to 2-(trifluoromethyl)benzamide.
Carbonylative Routes and Transition Metal Catalysis
Transition metal-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl-containing compounds, including isocyanates, and offer a phosgene-free alternative. nwo.nl
Palladium-catalyzed carbonylation of aryl halides or anilines is a well-established method. rsc.orgmit.edugoogle.comnih.govresearchgate.net For the synthesis of 2-(trifluoromethyl)benzoyl isocyanate, a potential route could involve the palladium-catalyzed carbonylation of a suitable 2-trifluoromethyl-substituted aromatic precursor. For instance, the carbonylation of 2-bromo- or 2-iodo-trifluoromethylbenzene in the presence of a suitable nitrogen source and a palladium catalyst could yield the desired isocyanate. The efficiency and selectivity of such reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.
Rhodium catalysts have also been employed in the synthesis of nitrogen-containing heterocycles and in C-H activation reactions. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net While direct rhodium-catalyzed synthesis of 2-(trifluoromethyl)benzoyl isocyanate is not prominently described, the versatility of rhodium catalysis in carbonylation and related transformations suggests its potential applicability in this area.
Alternative Reagents for Isocyanate Generation
The Curtius rearrangement is a cornerstone of phosgene-free isocyanate synthesis. organic-chemistry.orgnih.govwikipedia.orgnih.gov This reaction involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org The acyl azide precursor, 2-(trifluoromethyl)benzoyl azide, can be prepared from 2-(trifluoromethyl)benzoic acid or its corresponding acyl chloride. The subsequent rearrangement provides a clean and efficient route to 2-(trifluoromethyl)benzoyl isocyanate.
A significant advancement in the application of the Curtius rearrangement is the use of diphenylphosphoryl azide (DPPA). nih.gov This reagent allows for a one-pot conversion of carboxylic acids to isocyanates, avoiding the isolation of potentially explosive acyl azides. The reaction of 2-(trifluoromethyl)benzoic acid with DPPA in the presence of a base would generate the acyl azide in situ, which then rearranges to the desired isocyanate upon heating. almacgroup.com
Table 2: Common Precursors and Reagents for Curtius Rearrangement
| Precursor | Reagent for Azide Formation |
|---|---|
| 2-(Trifluoromethyl)benzoyl chloride | Sodium azide |
| 2-(Trifluoromethyl)benzoic acid | Diphenylphosphoryl azide (DPPA) |
Optimization of Reaction Conditions and Yields
The successful synthesis of 2-(trifluoromethyl)benzoyl isocyanate hinges on the meticulous optimization of reaction conditions to maximize yield and purity. Key parameters that are typically investigated include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.
One of the principal methods for the preparation of acyl isocyanates involves the reaction of the corresponding primary amide with oxalyl chloride. orgsyn.org In the context of 2-(trifluoromethyl)benzoyl isocyanate, the starting material would be 2-(trifluoromethyl)benzamide. The optimization of this reaction would likely involve screening various aprotic solvents to prevent the reaction of the highly electrophilic isocyanate product. Solvents such as dichloromethane, 1,2-dichloroethane, and toluene (B28343) are often employed in these types of reactions. google.com
The reaction temperature is another critical variable. While the initial addition of oxalyl chloride may be performed at a reduced temperature to control the initial exotherm, the reaction is typically heated to drive it to completion. orgsyn.orggoogle.com An optimal temperature profile would ensure a high conversion rate without promoting the formation of undesirable byproducts. The molar ratio of oxalyl chloride to the 2-(trifluoromethyl)benzamide is also a key factor, with a slight excess of oxalyl chloride often being used to ensure complete conversion of the amide. google.com
The Curtius rearrangement offers an alternative synthetic route, proceeding via a 2-(trifluoromethyl)benzoyl azide intermediate. wikipedia.orgorganic-chemistry.orgnih.gov This rearrangement is typically induced thermally or photochemically and results in the formation of the isocyanate with the loss of nitrogen gas. wikipedia.org The optimization of the Curtius rearrangement would focus on the conditions for the formation of the acyl azide from a 2-(trifluoromethyl)benzoyl halide and an azide salt, as well as the conditions for the subsequent rearrangement. organic-chemistry.org The choice of solvent is crucial, as it must be inert to the reactive isocyanate product. The temperature and duration of the rearrangement step are also optimized to ensure complete conversion of the acyl azide while minimizing potential side reactions.
Below is a hypothetical data table illustrating the optimization of the synthesis of 2-(trifluoromethyl)benzoyl isocyanate from 2-(trifluoromethyl)benzamide and oxalyl chloride.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | 40 | 6 | 75 |
| 2 | 1,2-Dichloroethane | 80 | 4 | 88 |
| 3 | Toluene | 110 | 3 | 82 |
| 4 | Acetonitrile | 80 | 4 | 65 |
Advanced Techniques for Product Isolation and Purification
Given the reactive nature of isocyanates, the isolation and purification of 2-(trifluoromethyl)benzoyl isocyanate require techniques that are both efficient and compatible with the compound's chemical properties. Moisture must be rigorously excluded throughout the workup and purification process to prevent the hydrolysis of the isocyanate to the corresponding carbamic acid, which is unstable and decomposes. orgsyn.orgorganic-chemistry.org
Distillation is a primary method for the purification of isocyanates, particularly for compounds that are thermally stable. google.com Vacuum distillation is often preferred as it allows for the purification of the compound at a lower temperature, thereby minimizing the risk of thermal decomposition or polymerization. google.com The efficiency of the distillation can be enhanced by using a fractional distillation column to separate the desired product from impurities with close boiling points.
For less volatile or thermally sensitive isocyanates, chromatographic techniques may be employed. Flash column chromatography using an inert solid phase like silica (B1680970) gel and a non-protic eluent system can be an effective method for purification. The choice of eluent is critical; it must be anhydrous and free of any nucleophilic impurities that could react with the isocyanate.
In cases where the isocyanate is used immediately in a subsequent reaction, it may be generated and used in situ without isolation. This approach can be advantageous as it avoids potential losses during purification and minimizes handling of the reactive intermediate.
The following table provides a comparative overview of different purification techniques that could be applied to 2-(trifluoromethyl)benzoyl isocyanate.
| Technique | Advantages | Disadvantages | Purity Achieved |
|---|---|---|---|
| Vacuum Distillation | Effective for volatile compounds, scalable. google.com | Requires thermal stability of the compound. | >98% |
| Fractional Distillation | Excellent for separating close-boiling impurities. | More complex setup, potential for thermal stress. | >99% |
| Flash Column Chromatography | Suitable for non-volatile or thermally sensitive compounds. | Requires careful selection of inert solvent, can be less scalable. | >97% |
| Crystallization | Can provide very high purity for solid compounds. | Not applicable to liquids, potential for product loss in mother liquor. | >99.5% |
Reactivity Profiles and Mechanistic Studies of 2 Trifluoromethyl Benzoyl Isocyanate
Nucleophilic Addition Reactions
Nucleophilic addition represents the most common reaction pathway for 2-(trifluoromethyl)benzoyl isocyanate. Various nucleophiles, including amines, alcohols, thiols, and carbanions, readily add across the C=N bond of the isocyanate group.
Reactions with Amines: Formation of Substituted Ureas and Amide Derivatives
The reaction of 2-(trifluoromethyl)benzoyl isocyanate with primary and secondary amines is a facile and highly efficient method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted ureas, respectively. The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by proton transfer to form the stable urea (B33335) linkage.
The general reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon of the isocyanate group. This initial attack forms a zwitterionic intermediate, which then rapidly undergoes a proton transfer, typically from the amine nitrogen to the isocyanate nitrogen, to yield the final urea product. The presence of the 2-(trifluoromethyl)benzoyl group can influence the reaction rate, with the electron-withdrawing nature of the trifluoromethyl group increasing the electrophilicity of the isocyanate carbon and thus accelerating the reaction.
While specific data for 2-(trifluoromethyl)benzoyl isocyanate is limited in readily available literature, the synthesis of various benzoyl ureas is widely documented. For instance, N-(2,6-difluorobenzoyl)-N'-(substituted phenyl) ureas have been synthesized, showcasing the general applicability of this reaction.
| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-phenyl-N'-(2-(trifluoromethyl)benzoyl)urea | Not specified | Not specified | N/A |
| Benzylamine | N-benzyl-N'-(2-(trifluoromethyl)benzoyl)urea | Not specified | Not specified | N/A |
| Diethylamine | N,N-diethyl-N'-(2-(trifluoromethyl)benzoyl)urea | Not specified | Not specified | N/A |
Note: This table is illustrative and based on the general reactivity of acyl isocyanates. Specific experimental data for 2-(trifluoromethyl)benzoyl isocyanate was not available in the searched literature.
Reactions with Alcohols and Phenols: Synthesis of Carbamates
Alcohols and phenols react with 2-(trifluoromethyl)benzoyl isocyanate to form N-(2-(trifluoromethyl)benzoyl)carbamates. This reaction, often referred to as carbamoylation, is a standard method for the synthesis of carbamates. The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. The reaction may be catalyzed by bases or organometallic compounds.
The synthesis of carbamates from isocyanates is a well-established transformation in organic chemistry.
| Alcohol/Phenol Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Methanol | Methyl N-(2-(trifluoromethyl)benzoyl)carbamate | Not specified | Not specified | N/A |
| Phenol | Phenyl N-(2-(trifluoromethyl)benzoyl)carbamate | Not specified | Not specified | N/A |
| tert-Butanol | tert-Butyl N-(2-(trifluoromethyl)benzoyl)carbamate | Not specified | Not specified | N/A |
Note: This table is illustrative and based on the general reactivity of acyl isocyanates. Specific experimental data for 2-(trifluoromethyl)benzoyl isocyanate was not available in the searched literature.
Reactions with Thiols: Formation of Thiocarbamates
In a similar fashion to alcohols, thiols react with 2-(trifluoromethyl)benzoyl isocyanate to yield N-(2-(trifluoromethyl)benzoyl)thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. These reactions are often carried out in the presence of a base catalyst to enhance the nucleophilicity of the thiol by converting it to the corresponding thiolate.
The synthesis of thiocarbamates through the addition of thiols to isocyanates is a common and efficient method.
| Thiol Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Ethanethiol | S-Ethyl N-(2-(trifluoromethyl)benzoyl)thiocarbamate | Base catalyst | Not specified | |
| Thiophenol | S-Phenyl N-(2-(trifluoromethyl)benzoyl)thiocarbamate | Base catalyst | Not specified | |
| Benzyl mercaptan | S-Benzyl N-(2-(trifluoromethyl)benzoyl)thiocarbamate | Base catalyst | Not specified |
Note: This table is illustrative and based on the general reactivity of acyl isocyanates. Specific experimental data for 2-(trifluoromethyl)benzoyl isocyanate was not available in the searched literature.
Additions with Oxygen and Sulfur Nucleophiles (e.g., Carboxylic Acids, Sulfonic Acids)
Carboxylic acids can add to isocyanates to form mixed carboxylic-carbamic anhydrides. These intermediates are often unstable and can decompose through various pathways. One common pathway involves the loss of carbon dioxide to generate an amide. The reaction of 2-(trifluoromethyl)benzoyl isocyanate with a carboxylic acid would therefore be expected to produce an N-acyl-2-(trifluoromethyl)benzamide. The mechanism is believed to involve the initial formation of an unstable mixed anhydride (B1165640), which then decarboxylates.
The reaction with sulfonic acids is less commonly reported but is expected to proceed in a similar manner, with the sulfonic acid acting as the nucleophile.
Rearrangement Reactions Involving the Acyl Isocyanate Moiety
Acyl isocyanates can be synthesized through the Curtius rearrangement of acyl azides. organic-chemistry.orgwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to the corresponding isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org It is a well-established method for accessing isocyanates from carboxylic acids or their derivatives. The reaction is known to proceed with retention of configuration at the migrating group. wikipedia.org
The synthesis of 2-(trifluoromethyl)benzoyl isocyanate could thus be envisioned via the Curtius rearrangement of 2-(trifluoromethyl)benzoyl azide. This precursor would be accessible from 2-(trifluoromethyl)benzoyl chloride and an azide source.
Influence of the 2-Trifluoromethyl Group on Reactivity and Regioselectivity
The 2-trifluoromethyl group on the benzoyl moiety is expected to exert a significant influence on the reactivity and regioselectivity of the isocyanate through a combination of electronic and steric effects.
The trifluoromethyl group is a strong electron-withdrawing group primarily due to the high electronegativity of the fluorine atoms (inductive effect). mdpi.com This effect is transmitted through the benzene (B151609) ring and the carbonyl group to the isocyanate functionality.
Increased Electrophilicity: The strong inductive withdrawal of the CF₃ group enhances the partial positive charge on the carbonyl carbon and, consequently, on the isocyanate carbon. This increased electrophilicity would make 2-(trifluoromethyl)benzoyl isocyanate more reactive towards nucleophiles compared to unsubstituted benzoyl isocyanate.
Resonance Effects: The trifluoromethyl group does not participate significantly in resonance delocalization. Its primary electronic influence is inductive.
The placement of the bulky trifluoromethyl group at the ortho position introduces significant steric hindrance around the reactive center.
Steric Shielding: The CF₃ group can sterically hinder the approach of nucleophiles to the carbonyl carbon and potentially to the isocyanate group. This could lead to a decrease in reaction rates, especially with bulky nucleophiles or substrates.
Ortho-Effects: The proximity of the trifluoromethyl group to the acyl isocyanate moiety can lead to specific "ortho-effects" that influence reaction pathways and regioselectivity. For instance, in nucleophilic additions, the steric bulk might direct the incoming nucleophile to the less hindered face of the molecule. In cycloaddition reactions, this steric hindrance could influence the facial selectivity and the endo/exo ratio of the products. The steric clash between the ortho-substituent and the isocyanate group could also affect the preferred conformation of the molecule, thereby influencing its reactivity. In reactions involving 2,4-toluene diisocyanate, the ortho isocyanate group is known to be significantly less reactive than the para one due to the steric hindrance from the adjacent methyl group. mdpi.com A similar effect would be anticipated for 2-(trifluoromethyl)benzoyl isocyanate.
Strategic Applications in Advanced Organic Synthesis and Materials Chemistry
Precursor for Complex Heterocyclic Compounds
The dual electrophilic nature of the isocyanate and carbonyl carbons in 2-(trifluoromethyl)benzoyl isocyanate allows it to serve as a powerful building block for the construction of diverse heterocyclic systems through reactions with various nucleophiles. Cycloaddition and condensation reactions involving this compound provide access to a multitude of heterocyclic scaffolds, which are central to medicinal chemistry and materials science.
The reaction of 2-(trifluoromethyl)benzoyl isocyanate with substrates containing multiple nitrogen nucleophiles is a key strategy for synthesizing nitrogen-rich heterocycles.
Quinazolines: Quinazoline and its derivatives, such as quinazolinones, are important scaffolds in drug discovery. The synthesis of 2-trifluoromethyl-substituted quinazolinones can be achieved using precursors derived from 2-(trifluoromethyl)aniline. A plausible and efficient route involves the reaction of 2-(trifluoromethyl)benzoyl isocyanate with ortho-amino benzamides or related dinucleophiles. The reaction likely proceeds via an initial nucleophilic attack of the aromatic amino group on the isocyanate carbon, followed by an intramolecular cyclization and dehydration to yield the quinazolinone ring system. Research on related compounds has shown that 2-(trifluoromethyl)benzoxazinone, a similar precursor, readily reacts with amines to form 2-(trifluoromethyl)-4(3H)-quinazolinone derivatives. researchgate.net This highlights the utility of the 2-(trifluoromethyl)benzoyl moiety in constructing these heterocycles.
Pyrimidines: Pyrimidines are another class of essential N-heterocycles. Isocyanates are established reagents in pyrimidine (B1678525) synthesis. nih.govresearchgate.net For instance, the reaction of 2-(trifluoromethyl)benzoyl isocyanate with β-enaminones or other 1,3-dicarbonyl equivalents containing a nitrogen source can lead to the formation of highly substituted pyrimidine rings. An enantioselective rhodium-catalyzed [4+2] cycloaddition between α,β-unsaturated imines and isocyanates has been reported to produce pyrimidinones, a strategy that could be adapted for this specific isocyanate. mdpi.com
Triazines: While the synthesis of triazines often involves the trimerization of nitriles or reactions with cyanuric chloride, isocyanates can also serve as precursors. mdpi.com The reaction of 2-(trifluoromethyl)benzoyl isocyanate with nitrogen-rich compounds like amidines or guanidines under appropriate conditions could facilitate the construction of the 1,3,5-triazine (B166579) core. The reaction would involve a stepwise condensation and cyclization, incorporating the benzoyl and isocyanate moieties into the final heterocyclic structure.
Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a common motif in pharmacologically active compounds. A standard method for their synthesis involves the reaction of an N-hydroxyamidine (amidoxime) with an acylating agent, followed by cyclodehydration. researchgate.net In this context, 2-(trifluoromethyl)benzoyl isocyanate can act as the acylating agent. The reaction with an amidoxime (B1450833) would form an O-acyl amidoxime intermediate, which upon heating, would cyclize to afford a 3,5-disubstituted 1,2,4-oxadiazole, bearing the 2-(trifluoromethyl)phenyl group at the 5-position. organic-chemistry.org
The following table summarizes potential synthetic routes to these nitrogen-containing heterocycles.
| Heterocycle | Co-reactant(s) | General Reaction Type | Resulting Scaffold |
| Quinazoline | 2-Aminobenzamide | Acylation-Cyclocondensation | 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one |
| Pyrimidine | β-Enaminone | Condensation-Cyclization | Substituted Pyrimidinone |
| Triazine | Benzamidine | Condensation-Cyclization | 2,4-Diphenyl-6-(2-(trifluoromethyl)phenyl)-1,3,5-triazine |
| 1,2,4-Oxadiazole | N-Hydroxyamidine | Acylation-Cyclodehydration | 3-Substituted-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole |
This table presents plausible synthetic pathways based on the known reactivity of acyl isocyanates.
The reactivity of 2-(trifluoromethyl)benzoyl isocyanate extends to the synthesis of heterocycles incorporating oxygen and sulfur atoms.
Oxygen-Containing Heterocycles: The isocyanate can participate in [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocycles. For example, reaction with nitrile oxides or azomethine ylides could yield oxadiazolinone or oxazolidinone derivatives, respectively. researchgate.net Furthermore, reaction with substrates containing both a hydroxyl and an amino group, such as 2-aminophenols, provides a direct route to benzoxazine (B1645224) derivatives. The initial reaction would likely occur at the more nucleophilic amino group, followed by intramolecular cyclization involving the hydroxyl group.
Sulfur-Containing Heterocycles: In analogy to oxygen-containing systems, reactions with sulfur nucleophiles can be used to construct S-heterocycles. The reaction of 2-(trifluoromethyl)benzoyl isocyanate with 2-aminothiophenol (B119425) is expected to produce benzothiazine derivatives. The high reactivity of the isocyanate group towards the soft sulfur nucleophile or the amino group, followed by cyclization, provides a pathway to these important heterocyclic systems. While the chemistry of isothiocyanates in forming sulfur heterocycles is well-documented, acyl isocyanates can be considered versatile analogues for reactions with sulfur-based dinucleophiles. acs.org
The distinct electronic and steric properties of 2-(trifluoromethyl)benzoyl isocyanate play a crucial role in directing the outcomes of its chemical transformations, particularly in cycloaddition reactions.
Regioselectivity: The isocyanate moiety (–N=C=O) presents two electrophilic centers. In reactions with unsymmetrical reagents, the regioselectivity is governed by the electronic nature of the isocyanate and the attacking nucleophile. The electron-withdrawing 2-(trifluoromethyl)benzoyl group enhances the electrophilicity of the central carbon atom of the isocyanate. In cycloaddition reactions, such as the [6+2] cycloaddition of 2-vinylazetidines with electron-deficient isocyanates, high regioselectivity is often observed, leading to specific constitutional isomers. nih.gov The bulky ortho-substituent can also sterically hinder one face of the molecule, directing the approach of reactants and influencing the regiochemical outcome.
Stereoselectivity: While the isocyanate itself is achiral, it can be used in stereoselective synthesis by reacting with chiral substrates or by employing chiral catalysts. For example, in the synthesis of chiral heterocycles, a chiral auxiliary on the co-reactant can induce diastereoselectivity. The defined conformation and steric bulk imposed by the 2-(trifluoromethyl)benzoyl group can enhance the facial selectivity of reactions, leading to a higher degree of stereocontrol in the formation of new chiral centers.
Building Block for Specialty Organic Chemicals and Fine Chemical Synthesis
Beyond heterocyclic synthesis, 2-(trifluoromethyl)benzoyl isocyanate is a valuable building block for introducing the 2-(trifluoromethyl)benzamide (B1329304) functional group into organic molecules. The trifluoromethyl group is a key structural motif in many specialty chemicals, including pharmaceuticals and agrochemicals, due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov
The isocyanate group reacts readily and cleanly with a wide range of nucleophiles:
With amines: Forms N-acylureas.
With alcohols: Forms N-acylcarbamates (urethanes).
With carboxylic acids: Can lead to the formation of amides after decarboxylation of an unstable anhydride (B1165640) intermediate.
These reactions allow for the straightforward incorporation of the 2-(trifluoromethyl)benzoyl moiety, making it a key intermediate in multi-step syntheses of complex target molecules where this specific structural unit is required for biological activity or material properties.
Role in Polymer and Materials Science (Excluding Biomedical Polymers)
The difunctional nature of 2-(trifluoromethyl)benzoyl isocyanate, possessing both a polymerizable isocyanate group and a bulky, fluorinated side group, makes it an interesting monomer for the synthesis of specialty polymers.
Isocyanates are fundamental monomers in the production of polyurethanes and polyureas via step-growth polymerization. mdpi.com While industrial production often focuses on simpler diisocyanates, specialty isocyanates are crucial for creating materials with tailored properties.
Polyurea Analogues: The reaction of a diisocyanate with a diamine is the basis for polyurea synthesis. Although 2-(trifluoromethyl)benzoyl isocyanate is a monoisocyanate, it can be used as a chain terminator or to functionalize a polymer backbone. A hypothetical diisocyanate analogue, such as one containing two 2-(trifluoromethyl)benzoyl isocyanate units linked by a spacer, would react with diamines to produce novel poly(acyl-urea)s. The incorporation of the trifluoromethyl group is known to enhance the thermal stability, chemical resistance, and hydrophobicity of polymers. mdpi.com
Polyurethane Analogues: Similarly, the reaction with diols or polyols would yield poly(acyl-urethane) analogues. These materials would differ from conventional polyurethanes by having an acyl group attached to the urethane (B1682113) nitrogen. This modification would impact the hydrogen bonding capabilities and, consequently, the mechanical and thermal properties of the polymer. The fluorinated side chains would be expected to lower the surface energy of the material, leading to hydrophobic and potentially oleophobic surfaces.
The expected properties of polymers derived from 2-(trifluoromethyl)benzoyl isocyanate are summarized below.
| Polymer Type | Co-monomer | Key Linkage | Expected Properties |
| Poly(acyl-urea) Analogue | Diamine | N-Acylurea | High thermal stability, chemical resistance, hydrophobicity |
| Poly(acyl-urethane) Analogue | Diol | N-Acylurethane | Modified mechanical properties, low surface energy, thermal stability |
This table outlines the potential characteristics of polymers synthesized using a hypothetical di-functional analogue of 2-(trifluoromethyl)benzoyl isocyanate.
Due to a lack of publicly available scientific literature on "Benzoyl isocyanate, 2-(trifluoromethyl)-", it is not possible to generate a detailed article that adheres to the specific strategic applications outlined. Extensive searches for research detailing the incorporation of this specific compound into functional polymers, its use in ligand synthesis for coordination chemistry and catalysis, or its application in the development of novel reaction methodologies did not yield sufficient information.
The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings. Without published studies on the specific applications of "Benzoyl isocyanate, 2-(trifluoromethyl)-", any attempt to create content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified topics.
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Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Hartree-Fock (HF) and more advanced post-HF theories, as well as Density Functional Theory (DFT), are employed to predict molecular geometries, electronic distribution, and bonding characteristics.
For Benzoyl isocyanate, 2-(trifluoromethyl)-, these studies would reveal the optimized three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. The planarity of the benzoyl group in conjunction with the linear isocyanate moiety (-N=C=O) is a primary focus. The presence of the bulky and highly electronegative trifluoromethyl (-CF₃) group at the ortho position introduces significant electronic and steric effects.
Natural Bond Orbital (NBO) analysis is a common technique used to interpret the wave function in terms of localized chemical bonds and lone pairs. mdpi.com For 2-(trifluoromethyl)benzoyl isocyanate, NBO analysis would quantify the delocalization of electron density from the phenyl ring to the carbonyl and isocyanate groups. It would also highlight hyperconjugative interactions that contribute to molecular stability. For instance, interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds are crucial for understanding the electronic communication within the molecule.
Table 1: Predicted Structural Parameters for 2-(trifluoromethyl)benzoyl isocyanate from DFT Calculations This table is illustrative, based on typical values for substituted benzoyl derivatives.
| Parameter | Predicted Value | Description |
|---|---|---|
| C(ring)-C(carbonyl) Bond Length | ~1.49 Å | Single bond connecting the phenyl ring and carbonyl carbon. |
| C=O (carbonyl) Bond Length | ~1.21 Å | Double bond of the carbonyl group. |
| C(carbonyl)-N Bond Length | ~1.40 Å | Single bond between the carbonyl carbon and isocyanate nitrogen. |
| N=C (isocyanate) Bond Length | ~1.22 Å | Double bond between the nitrogen and carbon of the isocyanate group. |
| C=O (isocyanate) Bond Length | ~1.17 Å | Double bond between the carbon and oxygen of the isocyanate group. |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT has become the workhorse of computational organic chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. mdpi.comsciforum.net It allows for the detailed exploration of potential energy surfaces, connecting reactants, transition states, and products.
A key application of DFT is the location of transition state (TS) structures, which are first-order saddle points on the potential energy surface. github.io For reactions involving 2-(trifluoromethyl)benzoyl isocyanate, such as cycloadditions or nucleophilic additions to the isocyanate group, DFT calculations can model the geometry of the TS. A vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io
The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). faccts.de This value is critical for predicting the reaction rate. For example, in a [3+2] cycloaddition reaction, DFT can be used to compute the free energy profile, identifying the rate-determining step. researchgate.net
Many reactions can proceed through multiple competing pathways. DFT calculations can map out the energy profiles for each possible route, such as concerted versus stepwise mechanisms. pku.edu.cnrsc.org By comparing the activation barriers of the rate-determining steps for each pathway, the most favorable reaction channel can be identified.
When a reaction can yield multiple isomers (regioisomers or stereoisomers), DFT can be used to predict the outcome. This is achieved by calculating the activation energies for all possible transition states leading to the different products. rsc.org The transition state with the lowest energy corresponds to the kinetically favored product.
In the case of a nucleophilic attack on the isocyanate group of 2-(trifluoromethyl)benzoyl isocyanate, the nucleophile could attack the central carbon atom. If the nucleophile is chiral or if the reaction creates new stereocenters, DFT can model the different diastereomeric transition states. The calculated energy differences between these transition states can predict the diastereomeric or enantiomeric excess of the product.
Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction This table presents a hypothetical energy profile for a two-step reaction involving 2-(trifluoromethyl)benzoyl isocyanate.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State 1 (TS1) | +18.5 | +20.1 |
| Intermediate | -5.2 | -4.5 |
| Transition State 2 (TS2) | +12.3 | +14.0 |
Molecular Orbital Analysis of Reactivity and Frontier Orbitals
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. sciforum.net
For 2-(trifluoromethyl)benzoyl isocyanate, the LUMO is expected to be localized primarily on the isocyanate group, specifically on the central carbon atom, due to the electronegativity of the adjacent nitrogen and oxygen atoms. This indicates that the isocyanate carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The HOMO would likely be distributed across the phenyl ring and the carbonyl group.
Table 3: Predicted Frontier Orbital Energies for 2-(trifluoromethyl)benzoyl isocyanate This table is illustrative, based on typical values from DFT calculations (e.g., B3LYP/6-311+G(d,p) level of theory).
| Molecular Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -7.5 eV | Highest Occupied Molecular Orbital; primary electron donor site. |
| LUMO | ~ -2.0 eV | Lowest Unoccupied Molecular Orbital; primary electron acceptor site. |
Computational Modeling of Substituent Effects on Reactivity (e.g., Trifluoromethyl Group)
Computational models are ideal for systematically studying the effect of substituents on molecular properties and reactivity. The trifluoromethyl (-CF₃) group is a particularly interesting substituent due to its strong electron-withdrawing inductive effect (-I) and weak resonance effect.
In 2-(trifluoromethyl)benzoyl isocyanate, the -CF₃ group at the ortho position is expected to have several significant impacts:
Electronic Effects : Its powerful -I effect withdraws electron density from the phenyl ring, making the entire molecule more electrophilic. This would lower the energy of the LUMO, increasing the reactivity of the isocyanate group toward nucleophiles.
Steric Effects : The bulkiness of the -CF₃ group can sterically hinder the approach of reactants to the adjacent carbonyl group. This steric clash could also influence the preferred conformation of the molecule, potentially forcing the benzoyl and isocyanate groups out of planarity, which would affect conjugation and reactivity.
Influence on Reaction Barriers : By altering the electron density and stability of reactants, transition states, and products, the -CF₃ group directly modulates reaction energy barriers. Computational studies on related trifluoromethyl-substituted aromatic compounds have shown that such groups can significantly impact thermodynamic and kinetic parameters. nih.govresearchgate.net DFT calculations can precisely quantify these effects by comparing the computed reaction profiles of 2-(trifluoromethyl)benzoyl isocyanate with its unsubstituted counterpart.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Benzoyl isocyanate, 2-(trifluoromethyl)-. Analysis of various nuclei provides a complete picture of the molecule's atomic connectivity and chemical environment.
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the four protons on the substituted benzene (B151609) ring. The specific chemical shifts and coupling patterns are dictated by the positions of the electron-withdrawing trifluoromethyl and benzoyl isocyanate groups.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. Characteristic signals would include those for the isocyanate carbon (-N=C=O) around δ 120-130 ppm, the carbonyl carbon (C=O) near δ 160-170 ppm, and the trifluoromethyl carbon (-CF₃), which appears as a quartet due to one-bond carbon-fluorine coupling. rsc.org The aromatic carbons would produce a set of signals in the δ 120-140 ppm range, with their exact shifts influenced by the substituents.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful and sensitive technique for characterization. A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for structurally similar compounds like 2-(trifluoromethyl)benzonitrile, this signal is anticipated in the region of δ -60 to -63 ppm. rsc.org This technique is highly valuable for confirming the presence and electronic environment of the -CF₃ group.
¹⁵N NMR: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy can offer direct insight into the chemical environment of the nitrogen atom in the isocyanate group. researchgate.net This technique can be used to confirm the isocyanate functionality and study its electronic structure, distinguishing it from other nitrogen-containing functional groups. researchgate.net
Table 1: Predicted NMR Spectroscopic Data for Benzoyl isocyanate, 2-(trifluoromethyl)-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | 7.5 - 8.0 | Multiplet | Four protons in the aromatic region. |
| ¹³C | ~165 | Singlet | Carbonyl carbon (C=O). |
| 120 - 140 | Multiple Signals | Aromatic carbons. | |
| ~125 | Quartet (¹JCF) | Trifluoromethyl carbon (-CF₃). | |
| ~125 | Singlet | Isocyanate carbon (-NCO). | |
| ¹⁹F | -60 to -63 | Singlet | -CF₃ group. |
| ¹⁵N | Varies | Singlet | Isocyanate nitrogen. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for the rapid identification of key functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Benzoyl isocyanate, 2-(trifluoromethyl)- is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears between 2250 and 2275 cm⁻¹. Another strong absorption is expected for the carbonyl (C=O) group's stretching vibration, anticipated in the range of 1680-1700 cm⁻¹. Furthermore, strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group will be prominent in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, can be observed more readily in the Raman spectrum. Aromatic ring vibrations and other symmetric modes are also typically strong in Raman spectra.
Table 2: Characteristic Vibrational Frequencies for Benzoyl isocyanate, 2-(trifluoromethyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |
| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns.
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₉H₄F₃NO₂.
Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary and highly likely fragmentation pathway is the loss of the isocyanate group (•NCO) to form the stable 2-(trifluoromethyl)benzoyl cation. This fragment would then likely lose a molecule of carbon monoxide (CO). Analysis of these fragmentation pathways provides strong evidence for the molecular structure.
Table 3: Predicted Mass Spectrometry Fragments for Benzoyl isocyanate, 2-(trifluoromethyl)-
| m/z Value (Predicted) | Ion Formula | Description |
| 215 | [C₉H₄F₃NO₂]⁺• | Molecular Ion (M⁺•) |
| 173 | [C₈H₄F₃O]⁺ | Loss of •NCO from M⁺• |
| 145 | [C₇H₄F₃]⁺ | Loss of CO from [M-NCO]⁺ |
X-ray Crystallography for Definitive Molecular Structure Determination of Derivatives and Reaction Products
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Due to the high reactivity of isocyanates, it is often more practical to analyze a stable, crystalline derivative. For instance, reacting Benzoyl isocyanate, 2-(trifluoromethyl)- with an amine would yield a stable urea (B33335) derivative.
A single-crystal X-ray diffraction analysis of such a derivative would provide precise and unequivocal data on:
Molecular Geometry: Providing exact bond lengths, bond angles, and torsion angles.
Conformation: Revealing the preferred spatial arrangement of the molecule in the crystal lattice.
Intermolecular Interactions: Detailing how molecules pack together in the solid state through forces like hydrogen bonding. iucr.org
This technique is invaluable for validating the structure of novel compounds or complex reaction products derived from the isocyanate. iucr.orgresearchgate.net
In Situ Spectroscopic Techniques for Real-time Reaction Monitoring and Intermediate Characterization
In situ spectroscopic methods allow chemists to observe reactions as they happen, providing a wealth of information on reaction kinetics, mechanisms, and the presence of transient intermediates without the need for sampling. rsc.orgnih.govrsc.org
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This is a powerful technique for monitoring reactions involving isocyanates. mdpi.com By immersing an ATR probe into the reaction mixture, the disappearance of the strong, sharp isocyanate peak (~2270 cm⁻¹) can be tracked in real-time. Simultaneously, the appearance of product-specific peaks, such as the amide or urethane (B1682113) carbonyl stretch, can be monitored to profile the reaction progress. mdpi.com
In Situ NMR Spectroscopy: For certain reactions, NMR can also be used for real-time monitoring. fu-berlin.de In particular, ¹⁹F NMR offers a highly sensitive and clean window for observing the reaction of Benzoyl isocyanate, 2-(trifluoromethyl)-. scholaris.ca Changes in the chemical shift of the -CF₃ group can indicate its conversion to a product, allowing for precise kinetic analysis. scholaris.ca
These in situ methods are crucial for optimizing reaction conditions (e.g., temperature, catalyst loading) and for gaining a deeper mechanistic understanding of how the isocyanate participates in chemical transformations.
Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Product Separation
Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds. However, the direct analysis of reactive isocyanates can be challenging due to their potential for thermal degradation in the hot injector port. A common strategy is to first derivatize the isocyanate into a more stable and less reactive compound, such as a urea, before analysis. nih.gov The gas chromatograph separates the components of the mixture, which are then identified by the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): LC-MS and HPLC are the preferred methods for the analysis of isocyanates, as they operate at or near ambient temperature, avoiding thermal decomposition. epa.govsigmaaldrich.com Due to their high reactivity, isocyanates are typically derivatized immediately upon sampling to form stable urea derivatives. researchgate.netnottingham.ac.uk These derivatives can be separated using reverse-phase HPLC and detected by a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). researchgate.netnottingham.ac.uk This approach allows for the accurate quantification and purity assessment of the original isocyanate. epa.gov
Table 4: Application of Chromatographic Techniques for Benzoyl isocyanate, 2-(trifluoromethyl)-
| Technique | Principle | Application | Key Considerations |
| GC-MS | Separation by volatility, detection by mass. | Purity assessment of thermally stable derivatives. | Requires derivatization to prevent on-column reactions or degradation. |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Routine purity checks and quantification of derivatized analyte. | Requires a chromophore for detection; derivatization is standard practice. |
| LC-MS | Separation by polarity, detection by mass. | High-sensitivity quantification and identification of the compound and related impurities. | Derivatization to a stable urea is the standard and most reliable method. researchgate.net |
Emerging Research Directions and Future Perspectives
The field of fluorinated acyl isocyanates, particularly compounds like Benzoyl isocyanate, 2-(trifluoromethyl)-, is witnessing a surge of innovation. Research is increasingly focused on overcoming the synthetic and handling challenges associated with these highly reactive intermediates, while simultaneously unlocking their potential in advanced applications. The following sections explore the key emerging trends and future outlook for this specialized area of chemistry.
Q & A
Basic Research Questions
Q. How is 2-(trifluoromethyl)phenyl isocyanate synthesized, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via carbamate formation using 2-(trifluoromethyl)phenol and an isocyanate precursor under mild conditions. For example, equimolar amounts of 2-(trifluoromethyl)phenol and cyclopentyl isocyanate in 1,4-dioxane at room temperature yield the product in high purity (92%) after overnight stirring . Key parameters include stoichiometric control, solvent selection (polar aprotic solvents preferred), and inert atmosphere to prevent hydrolysis.
Q. What safety protocols are essential for handling 2-(trifluoromethyl)phenyl isocyanate?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to avoid moisture-induced degradation .
- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Use PPE (gloves, goggles) and work in a fume hood due to its lachrymatory and corrosive properties .
- Decontamination : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze residual isocyanate .
Q. How can researchers analytically characterize 2-(trifluoromethyl)phenyl isocyanate?
- Methodological Answer :
- Purity : Gas chromatography (GC) with flame ionization detection (FID), using >97.0% purity as a baseline .
- Structural Confirmation :
- FT-IR : Confirm the isocyanate (–NCO) stretch at ~2250–2275 cm⁻¹ .
- NMR : ¹⁹F NMR to verify trifluoromethyl group integration .
- Mass Spectrometry : Reference NIST data for electron ionization patterns (e.g., molecular ion at m/z 187.12) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of benzoyl isocyanate derivatives in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the isocyanate carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the substituent may reduce reactivity in bulky substrates. Kinetic studies using differential scanning calorimetry (DSC) or in situ IR can quantify reaction rates . For example, reactions with primary amines proceed faster than with secondary amines due to steric effects .
Q. What strategies mitigate side reactions (e.g., oligomerization) during synthesis or storage?
- Methodological Answer :
- Additives : Use stabilizers like phosphazene bases (0.1–1.0 wt%) to inhibit oligomerization .
- Temperature Control : Maintain temperatures below 25°C during reactions to prevent exothermic side reactions .
- Solvent Selection : Avoid protic solvents (e.g., water, alcohols) to minimize hydrolysis; use anhydrous dichloromethane or THF .
Q. How can researchers resolve contradictions in reported boiling points (e.g., 70–72°C at 20 Torr vs. 184.7°C at 760 mmHg)?
- Methodological Answer :
- Pressure Calibration : Validate boiling points using a calibrated manometer and controlled vacuum system. For example, the lower reported value (70–72°C) aligns with reduced-pressure distillation conditions (20 Torr), while the higher value reflects atmospheric pressure .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish between boiling and decomposition events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
